Enhanced Lipophilicity (LogP) Compared to Unsubstituted Benzoxazole-Piperidine Scaffold
5-Methyl-2-piperidin-4-yl-1,3-benzoxazole exhibits a significantly higher calculated lipophilicity (XLogP3 = 2.3) compared to its unsubstituted counterpart, 2-piperidin-4-yl-1,3-benzoxazole (XLogP3 = 1.9) [1][2]. This difference of +0.4 LogP units corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient, indicating enhanced membrane permeability potential. The increase in lipophilicity is achieved without altering the topological polar surface area (TPSA), which remains at 38.1 Ų for both compounds, thereby maintaining favorable passive diffusion characteristics [1][2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 2-piperidin-4-yl-1,3-benzoxazole (unsubstituted): XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (≈2.5-fold increase in partition coefficient) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability and blood-brain barrier penetration, making this analog more suitable for CNS-targeted programs or assays requiring enhanced cellular uptake.
- [1] PubChem. (2025). Compound Summary: 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole. CID 22028512. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary: 2-(Piperidin-4-yl)-1,3-benzoxazole. CID 770461. National Center for Biotechnology Information. View Source
